Benzenamine, 3-isothiocyanato-
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Overview
Description
Benzenamine, 3-isothiocyanato- is an organic compound with the molecular formula C7H6N2S. It is a derivative of benzenamine (aniline) where an isothiocyanate group is attached to the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Replacement Reaction: One common method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines.
One-Pot Process: Another method is a one-pot process where primary amines react with carbon disulfide in the presence of a base to form a dithiocarbamate salt.
Industrial Production Methods: The industrial production of isothiocyanates, including benzenamine, 3-isothiocyanato-, often involves the use of thiophosgene or its derivatives. due to the toxicity and volatility of thiophosgene, alternative methods using less hazardous reagents like carbon disulfide and cyanuric acid are preferred .
Types of Reactions:
Substitution Reactions: Benzenamine, 3-isothiocyanato- can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products:
Scientific Research Applications
Benzenamine, 3-isothiocyanato- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenamine, 3-isothiocyanato- involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity underlies its use in bioconjugation and its biological activities, such as anticancer and antimicrobial effects .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the amino group.
4-Isothiocyanatoaniline: Similar but with the isothiocyanate group at the fourth position.
Uniqueness: Benzenamine, 3-isothiocyanato- is unique due to the presence of both an amino group and an isothiocyanate group on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
3-isothiocyanatoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-3-7(4-6)9-5-10/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXNESNQXEEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226170 |
Source
|
Record name | Benzenamine, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75190-55-5 |
Source
|
Record name | Benzenamine, 3-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075190555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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